
6,8-Difluoro-1-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms at the 6 and 8 positions, along with a methyl group at the 1 position, imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6,8-Difluor-1-methylchinolin-4(1H)-on umfasst typischerweise mehrstufige Reaktionen ausgehend von kommerziell erhältlichen Vorprodukten. Ein üblicher Syntheseweg umfasst:
Nitrierung: Ausgehend von 2,4-Difluoranilin wird die Nitrierung mit einer Mischung aus konzentrierter Schwefelsäure und Salpetersäure durchgeführt, um eine Nitrogruppe an der Position 3 einzuführen.
Reduktion: Die Nitrogruppe wird dann mit einem Reduktionsmittel wie Eisenpulver in Gegenwart von Salzsäure zu einer Aminogruppe reduziert.
Cyclisierung: Das resultierende 3-Amino-2,4-Difluoranilin wird in Gegenwart einer starken Base wie Natriumethoxid mit Ethylacetoacetat cyclisiert, um den Chinolinring zu bilden.
Methylierung: Schließlich wird das Chinolinderivat an der Position 1 mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat methyliert.
Industrielle Produktionsverfahren
Die industrielle Produktion von 6,8-Difluor-1-methylchinolin-4(1H)-on kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, automatisierten Systemen und effizienten Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6,8-Difluor-1-methylchinolin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Chinolin-N-oxid-Derivate zu bilden.
Reduktion: Die Reduktion der Carbonylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Die Fluoratome können unter geeigneten Bedingungen mit anderen Nukleophilen wie Aminen oder Thiolen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.
Hauptsächlich gebildete Produkte
Oxidation: Chinolin-N-oxid-Derivate.
Reduktion: Reduzierte Chinolinderivate mit Hydroxyl- oder Alkylgruppen.
Substitution: Substituierte Chinolinderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
6,8-Difluor-1-methylchinolin-4(1H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Pharmazeutische Chemie: Es wird als Gerüst für die Entwicklung neuer Pharmazeutika verwendet, insbesondere zur Behandlung von Infektionskrankheiten und Krebs.
Biologische Studien: Die Verbindung wird in Studien verwendet, um die Wechselwirkung von Chinolinderivaten mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu verstehen.
Materialwissenschaft: Sie wird für ihren potenziellen Einsatz bei der Entwicklung von organischen elektronischen Materialien und fluoreszierenden Farbstoffen untersucht.
Chemische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle mit potenziellen therapeutischen Anwendungen.
5. Wirkmechanismus
Der Wirkmechanismus von 6,8-Difluor-1-methylchinolin-4(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Vorhandensein von Fluoratomen erhöht seine Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen. Die Verbindung kann die Enzymaktivität hemmen oder die Signalwege von Rezeptoren modulieren, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 6,8-Difluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6,8-Difluorchinolin: Fehlt die Methylgruppe an der Position 1.
1-Methylchinolin-4(1H)-on: Fehlen die Fluoratome an den Positionen 6 und 8.
6-Fluor-1-methylchinolin-4(1H)-on: Enthält nur ein Fluoratom an der Position 6.
Einzigartigkeit
6,8-Difluor-1-methylchinolin-4(1H)-on ist aufgrund des Vorhandenseins sowohl von Fluoratomen als auch der Methylgruppe einzigartig, die zu seinen unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten beitragen. Die Kombination dieser Substituenten erhöht seine Stabilität, Lipophilie und Bindungsaffinität und macht es zu einer wertvollen Verbindung in verschiedenen Anwendungen der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C10H7F2NO |
|---|---|
Molekulargewicht |
195.16 g/mol |
IUPAC-Name |
6,8-difluoro-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H7F2NO/c1-13-3-2-9(14)7-4-6(11)5-8(12)10(7)13/h2-5H,1H3 |
InChI-Schlüssel |
YMVYROVKEOUHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=O)C2=C1C(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



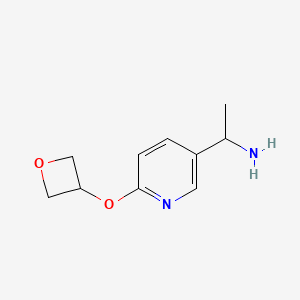
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)
![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
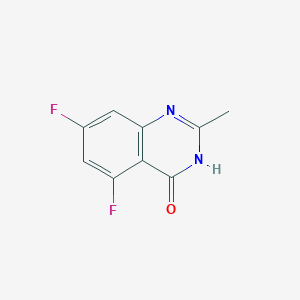
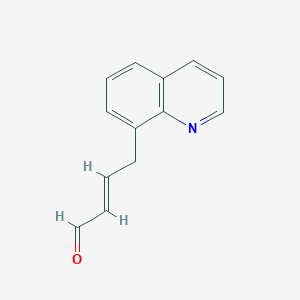
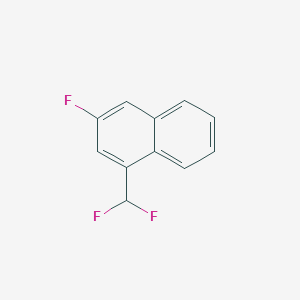


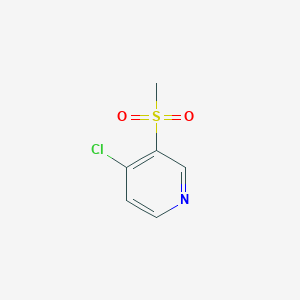

![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)


